1-Methyl-octahydro-isoquinolin-4a-ol
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Overview
Description
1-Methyl-octahydro-isoquinolin-4a-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
The synthesis of 1-Methyl-octahydro-isoquinolin-4a-ol typically involves the reduction of isoquinoline derivatives. One common method includes the hydrogenation of 1-methyl-3,4-dihydroisoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Methyl-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents like KMnO4 for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-octahydro-isoquinolin-4a-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies related to enzyme interactions and protein folding.
Medicine: Research into its potential therapeutic effects, particularly in neurodegenerative diseases, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-octahydro-isoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter systems and enzyme activity .
Comparison with Similar Compounds
1-Methyl-octahydro-isoquinolin-4a-ol can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
1-Methyl-3,4-dihydroisoquinoline: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8-9-4-2-3-5-10(9,12)6-7-11-8/h8-9,11-12H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDLOGDWSPRQQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCCC2(CCN1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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